Cas no 2229356-98-1 (3-bromo-2-(1-hydroxycyclopropyl)phenol)

3-Bromo-2-(1-hydroxycyclopropyl)phenol is a brominated phenolic compound featuring a cyclopropanol substituent, offering unique reactivity and structural properties for synthetic applications. Its distinct molecular architecture, combining a phenolic hydroxyl group with a strained cyclopropane ring, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatics. The bromine atom provides a handle for further derivatization via cross-coupling or nucleophilic substitution reactions. The hydroxyl group enhances solubility and enables hydrogen bonding, facilitating purification and crystallization. This compound is suited for pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is critical. Stability and well-defined reactivity contribute to its utility in method development.
3-bromo-2-(1-hydroxycyclopropyl)phenol structure
2229356-98-1 structure
Product Name:3-bromo-2-(1-hydroxycyclopropyl)phenol
CAS No:2229356-98-1
MF:C9H9BrO2
MW:229.070562124252
CID:6123001
PubChem ID:165782621
Update Time:2025-08-03

3-bromo-2-(1-hydroxycyclopropyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-(1-hydroxycyclopropyl)phenol
    • 2229356-98-1
    • EN300-1922401
    • Inchi: 1S/C9H9BrO2/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,11-12H,4-5H2
    • InChI Key: ZSRKWNHMGSNBDI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C1(CC1)O)O

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 40.5Ų

3-bromo-2-(1-hydroxycyclopropyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1922401-1g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
1g
$1029.0 2023-09-17
Enamine
EN300-1922401-5g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
5g
$2981.0 2023-09-17
Enamine
EN300-1922401-10g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
10g
$4421.0 2023-09-17
Enamine
EN300-1922401-0.05g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
0.05g
$864.0 2023-09-17
Enamine
EN300-1922401-0.1g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
0.1g
$904.0 2023-09-17
Enamine
EN300-1922401-0.25g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
0.25g
$946.0 2023-09-17
Enamine
EN300-1922401-0.5g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
0.5g
$987.0 2023-09-17
Enamine
EN300-1922401-1.0g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
1g
$1029.0 2023-05-31
Enamine
EN300-1922401-2.5g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
2.5g
$2014.0 2023-09-17
Enamine
EN300-1922401-5.0g
3-bromo-2-(1-hydroxycyclopropyl)phenol
2229356-98-1
5g
$2981.0 2023-05-31

3-bromo-2-(1-hydroxycyclopropyl)phenol Related Literature

Additional information on 3-bromo-2-(1-hydroxycyclopropyl)phenol

Chemical Profile of 3-bromo-2-(1-hydroxycyclopropyl)phenol (CAS No: 2229356-98-1)

3-bromo-2-(1-hydroxycyclopropyl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 2229356-98-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of phenolic derivatives, characterized by the presence of a hydroxyl group and a bromine substituent, which are key elements influencing its chemical reactivity and biological interactions.

The molecular structure of 3-bromo-2-(1-hydroxycyclopropyl)phenol consists of a benzene ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 2-position. Additionally, the benzene ring is connected to a cyclopropyl group through an ether linkage at the 1-position. This cyclopropyl moiety introduces rigidity to the molecule, which can significantly influence its binding affinity and selectivity when interacting with biological targets. The presence of both bromine and hydroxyl groups provides multiple sites for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in phenolic compounds due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural features of 3-bromo-2-(1-hydroxycyclopropyl)phenol make it a promising candidate for further investigation in drug discovery. Specifically, the bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in the construction of complex molecular architectures. The hydroxyl group, on the other hand, can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets.

One of the most intriguing aspects of 3-bromo-2-(1-hydroxycyclopropyl)phenol is its potential application in the development of novel therapeutic agents. Researchers have been exploring its derivatives as candidates for treating various diseases, particularly those involving oxidative stress and inflammation. For instance, studies have shown that phenolic compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The cyclopropyl group in 3-bromo-2-(1-hydroxycyclopropyl)phenol may further enhance its ability to interact with biological targets by improving solubility and bioavailability.

The synthesis of 3-bromo-2-(1-hydroxycyclopropyl)phenol involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine atom typically involves electrophilic aromatic substitution reactions, while the attachment of the cyclopropyl group can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions. Recent advancements in synthetic methodologies have enabled more efficient and sustainable approaches to constructing complex molecules like this one.

From a computational chemistry perspective, 3-bromo-2-(1-hydroxycyclopropyl)phenol has been studied to understand its electronic properties and potential interactions with biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify key residues involved in molecular recognition. These studies have provided valuable insights into how structural modifications can influence biological activity, guiding the design of more effective derivatives.

The pharmacokinetic properties of 3-bromo-2-(1-hydroxycyclopropyl)phenol are also of great interest. Researchers have investigated its metabolic stability, distribution patterns, and excretion pathways to assess its potential as a drug candidate. Understanding these properties is crucial for optimizing dosing regimens and minimizing side effects. Additionally, preclinical studies have been conducted to evaluate the safety and efficacy of this compound in animal models.

The role of 3-bromo-2-(1-hydroxycyclopropyl)phenol in medicinal chemistry extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a valuable building block for synthesizing more complex molecules with tailored biological activities. For example, researchers have used this compound to develop novel inhibitors targeting specific enzymes or receptors involved in disease pathways. Such efforts highlight its importance in drug discovery pipelines.

In conclusion,3-bromo-2-(1-hydroxycyclopropyl)phenol (CAS No: 2229356-98-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug development. As our understanding of chemical biology continues to advance,3-bromo-2-(1-hydroxycyclopropyl)phenoland its derivatives are likely to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd